3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound characterized by its unique structure, which includes an imidazo[2,1-f]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Uniqueness
The presence of the ethoxyethyl group and the trifluoromethyl phenyl group in 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione imparts unique chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.
Biological Activity
The compound 3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , identified by its CAS number 896299-82-4 , is a complex organic molecule belonging to the imidazo[2,1-f]purine family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.
Molecular Characteristics
The molecular formula of the compound is C24H22F3N5O3, with a molecular weight of approximately 463.9 g/mol . The structure features an imidazo[2,1-f]purine core which is characteristic of various biologically active compounds.
Property | Value |
---|---|
Molecular Formula | C24H22F3N5O3 |
Molecular Weight | 463.9 g/mol |
CAS Number | 896299-82-4 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a serotonin receptor modulator and a phosphodiesterase (PDE) inhibitor . These interactions are significant for developing treatments for mood disorders such as depression and anxiety.
Pharmacological Studies
- Antidepressant Potential : Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit antidepressant-like effects in animal models. For instance, studies on related compounds have shown significant activity at serotonin receptors (5-HT1A and 5-HT7), suggesting that this compound may also possess similar properties .
- Anxiolytic Effects : In vivo studies have demonstrated that certain derivatives can outperform traditional anxiolytic drugs like diazepam in specific behavioral tests . This highlights the potential of the compound in treating anxiety disorders.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of phosphodiesterases (PDE4B and PDE10A), which play crucial roles in cellular signaling pathways related to mood regulation .
Study 1: Serotonin Receptor Binding
A study investigated the binding affinity of various imidazo[2,1-f]purine derivatives to serotonin receptors using rat brain tissue. The results indicated high specificity and affinity for 5-HT receptors, supporting their potential use in treating depression .
Study 2: PDE Inhibition
In another study, a series of related compounds were synthesized and evaluated for their inhibitory activity against PDEs. The findings revealed that certain modifications to the chemical structure significantly enhanced enzyme inhibition, suggesting a pathway for optimizing therapeutic efficacy .
Structural Comparison
Compared to other imidazo[2,1-f]purine derivatives, This compound exhibits unique structural features due to the presence of both ethoxyethyl and trifluoromethyl groups. These modifications are hypothesized to enhance biological activity through improved receptor binding and metabolic stability.
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(trifluoromethyl) | Unique ethoxyethyl and trifluoromethyl groups | Potential antidepressant/anxiolytic |
3-(2-hydroxyethyl)-1-methyl-7-phenyl | Hydroxyethyl group | Moderate antidepressant activity |
3-(2-methoxyethyl)-1-methyl-7-phenyl | Methoxyethyl group | Lower biological activity |
Properties
CAS No. |
899988-34-2 |
---|---|
Molecular Formula |
C25H22F3N5O3 |
Molecular Weight |
497.478 |
IUPAC Name |
2-(2-ethoxyethyl)-4-methyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H22F3N5O3/c1-3-36-14-13-31-22(34)20-21(30(2)24(31)35)29-23-32(20)15-19(16-7-5-4-6-8-16)33(23)18-11-9-17(10-12-18)25(26,27)28/h4-12,15H,3,13-14H2,1-2H3 |
InChI Key |
MGWZYVJHSKFMDP-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(F)(F)F)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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